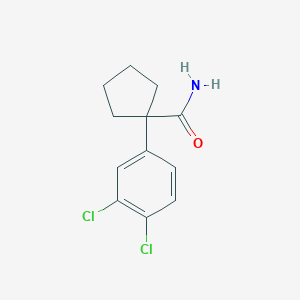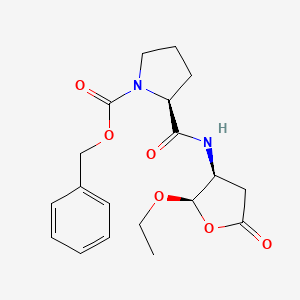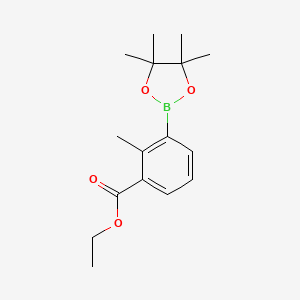
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine (FMPT) is an organic compound with a wide range of potential applications in the scientific community. It has been used in various research fields such as medicinal chemistry, photochemistry, and biochemistry, due to its unique properties. FMPT is a fluorinated pyrimidine derivative and is known for its high stability and low toxicity. It has been extensively studied for its potential use in drug discovery, as well as for its biochemical and physiological effects.
Scientific Research Applications
Phosphodiesterase-1 (PDE1) Inhibition
This compound has been identified as a potential inhibitor of PDE1, an enzyme involved in the regulation of intracellular levels of cyclic nucleotides. PDE1 inhibitors can be used to modulate and treat disorders mediated by PDE1 activity or dopaminergic signaling. This includes applications in treating neurological disorders, CNS disorders, dementia, neurodegenerative diseases, and trauma-dependent losses of function .
Stroke Rehabilitation
By inhibiting PDE1, this compound may facilitate neuroprotection and neurorecovery, particularly in the context of stroke. It could enhance the efficiency of cognitive and motor training, which is crucial during stroke rehabilitation .
Enhancement of Neuroplasticity
The compound’s role in modulating cyclic nucleotide signaling can contribute to the enhancement of neuroplasticity. This is significant for developing treatments that aid in the recovery of cognitive and motor functions after neurological damage .
Cardiovascular Disorders
PDE1 inhibitors like this compound are also being explored for their potential in treating cardiovascular disorders. They can play a role in managing conditions involving cyclic nucleotide signaling within the cardiovascular system .
Gastrointestinal and Renal Disorders
Research suggests that PDE1 inhibition could have therapeutic applications in gastrointestinal and renal disorders, potentially offering new avenues for treatment in these areas .
Oncology
The compound’s mechanism of action may be leveraged in cancer research, where modulation of PDE1 activity could influence tumor growth and proliferation. This represents a novel approach to cancer therapy .
Metabolic Disorders
In the realm of metabolic disorders, the compound could be used in studies to understand the role of PDE1 in metabolism and to develop treatments for metabolic syndromes .
BTK Inhibition and Immunomodulation
Another application of this compound is its potential use as a Bruton’s tyrosine kinase (BTK) inhibitor. BTK plays a critical role in B-cell development, and its inhibition can be beneficial in treating autoimmune diseases and certain types of cancer. The compound has shown an IC50 value of 5.5nM in BTK in vitro assays, indicating its potency against BTK .
Mechanism of Action
Target of Action
The primary target of 5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine is Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway .
Mode of Action
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine interacts with BTK by binding to the enzyme’s active site. This binding inhibits the kinase activity of BTK, preventing the phosphorylation and activation of downstream signaling proteins .
Biochemical Pathways
By inhibiting BTK, 5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine disrupts the B-cell antigen receptor signaling pathway. This disruption can lead to decreased B-cell proliferation and survival, and reduced production of inflammatory cytokines .
Pharmacokinetics
Like many small molecule kinase inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of BTK by 5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine can lead to a decrease in B-cell mediated immune responses. This can result in reduced symptoms in diseases characterized by excessive B-cell activity, such as certain autoimmune diseases .
Action Environment
The action of 5-(2-(1-Fluoro-2-methylpropan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .
properties
IUPAC Name |
5-[2-(1-fluoro-2-methylpropan-2-yl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4S/c1-7-9(18-11(14)16-7)8-4-5-15-10(17-8)12(2,3)6-13/h4-5H,6H2,1-3H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOMWMMKUHHXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3alpha-(2-Methylpropyl)-1,2,3,4,6,7-hexahydro-11balphaH-benzo[a]quinolizine-2beta,9,10-triol](/img/structure/B1444411.png)






